
2-Fluoro-4-methyl-pent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methyl-pent-2-enoic acid is an organic compound with the molecular formula C6H9FO2 It is a derivative of pentenoic acid, characterized by the presence of a fluorine atom and a methyl group on the pentenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-pent-2-enoic acid typically involves the introduction of a fluorine atom and a methyl group onto the pentenoic acid structure. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry or batch reactors. These methods ensure higher yields and purity of the final product. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-Fluoro-4-methyl-pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
科学的研究の応用
2-Fluoro-4-methyl-pent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 2-Fluoro-4-methyl-pent-2-enoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .
類似化合物との比較
2-Fluoro-4-methyl-pent-2-enoic acid can be compared with other similar compounds, such as:
2-Methylpent-4-enoic acid: Lacks the fluorine atom, resulting in different reactivity and biological properties.
4-Fluoro-2-methylpentanoic acid: Similar structure but with different positioning of the fluorine atom, leading to variations in chemical behavior.
2-Fluoro-3-methylbut-2-enoic acid: Another isomer with distinct chemical and biological properties
特性
分子式 |
C6H9FO2 |
|---|---|
分子量 |
132.13 g/mol |
IUPAC名 |
(Z)-2-fluoro-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9)/b5-3- |
InChIキー |
VLTPEXOVJIWAIE-HYXAFXHYSA-N |
異性体SMILES |
CC(C)/C=C(/C(=O)O)\F |
正規SMILES |
CC(C)C=C(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
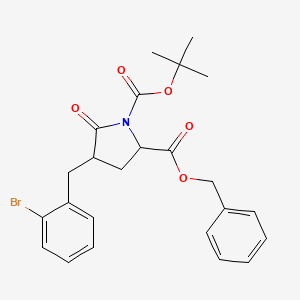

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
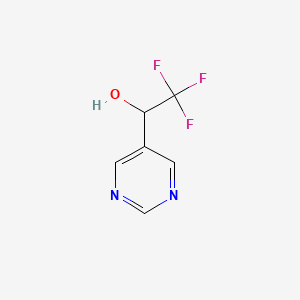
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
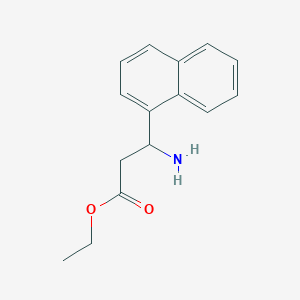
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

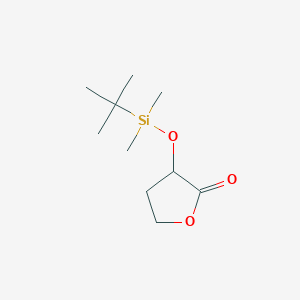
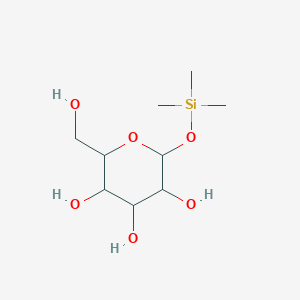
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)

